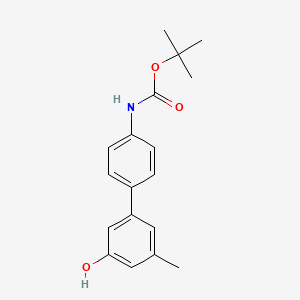

5-(4-Boc-aminophenyl)-3-methylphenol

Description

Structural Features and Functional Group Analysis within 5-(4-Boc-aminophenyl)-3-methylphenol

The molecular identity of this compound is precisely defined by its structural formula and chemical identifiers. sigmaaldrich.comsigmaaldrich.com Its IUPAC name is 4-[(tert-butoxycarbonyl)amino]-3'-hydroxy-5'-methyl-1,1'-biphenyl. sigmaaldrich.comsigmaaldrich.com The molecule is comprised of three key functional domains: the arylphenol unit, the Boc-aminophenyl unit, and the biphenyl (B1667301) core that links them.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 1261890-14-5 |

| Molecular Formula | C18H21NO3 |

| Molecular Weight | 299.37 g/mol |

| IUPAC Name | 4-[(tert-butoxycarbonyl)amino]-3'-hydroxy-5'-methyl-1,1'-biphenyl |

| InChI | 1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) |

| InChI Key | CXIJLFQYWPXMMG-UHFFFAOYSA-N |

The arylphenol portion consists of a phenol (B47542) ring substituted with a methyl group. Phenolic hydroxyl groups are weakly acidic and can participate in a variety of reactions, including etherification, esterification, and electrophilic aromatic substitution. eurekaselect.comontosight.ai The presence of the methyl group can influence the electronic properties and steric environment of the phenolic ring.

The Boc-aminophenyl moiety contains an aniline (B41778) derivative where the amino group is protected by a tert-butoxycarbonyl (Boc) group. The Boc group is a widely used protecting group in organic synthesis due to its stability under a broad range of conditions, including basic and nucleophilic environments, and its facile removal under mild acidic conditions. organic-chemistry.orgresearchgate.net This protection strategy allows for chemical transformations to be carried out on other parts of the molecule without unintended reactions at the nitrogen atom. nbinno.comresearchgate.net

Academic Rationale for Investigating the Synthesis and Reactivity of this compound

The academic interest in a molecule like this compound lies primarily in its utility as a versatile synthetic intermediate. Its trifunctional nature—possessing a reactive phenol, a protected amine, and a biphenyl scaffold—offers chemists a platform for creating a diverse array of more complex derivatives.

The biphenyl core is a privileged structure in medicinal chemistry, found in numerous pharmacologically active compounds. rsc.orgresearchgate.netarabjchem.org Therefore, synthesizing novel biphenyl derivatives is a constant goal in the pursuit of new therapeutic agents. This compound could serve as a key precursor in the synthesis of such molecules. For instance, the biphenyl structure is often assembled via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. gre.ac.ukmdpi.comnih.govresearchgate.net This compound itself is likely synthesized using such a method, and its aryl rings could potentially undergo further coupling reactions.

The strategic placement of the functional groups allows for sequential and site-selective modifications. For example:

The phenolic hydroxyl group can be used as a handle for introducing new substituents or for building larger molecular frameworks.

After performing desired reactions on the rest of the molecule, the Boc group can be removed to liberate the free amine. This primary amine can then undergo a host of transformations, such as acylation, alkylation, or diazotization, to introduce further diversity.

This controlled, stepwise functionalization is a cornerstone of modern organic synthesis, enabling the efficient construction of complex target molecules with precise control over their architecture.

Overview of Related Arylphenol and Boc-aminophenyl Scaffolds in Organic Synthesis Research

The structural components of this compound are well-established and highly significant motifs in the landscape of organic chemistry research.

Arylphenol Scaffolds: Biphenyls and other arylphenols are fundamental backbones in a vast number of natural products, pharmaceuticals, and advanced materials. rsc.orgarabjchem.org Their structural rigidity and potential for forming specific three-dimensional conformations make them ideal for interacting with biological targets like enzymes and receptors. Consequently, a great deal of research is dedicated to developing efficient methods for their synthesis, with cross-coupling reactions being the most prominent. researchgate.netnih.gov The functionalization of these scaffolds is a key strategy in drug discovery to modulate properties such as potency, selectivity, and pharmacokinetic profiles. rsc.org

Boc-aminophenyl Scaffolds: The Boc-protected amine is one of the most common protecting groups for the amino functionality in multi-step organic synthesis, particularly in peptide synthesis and medicinal chemistry. organic-chemistry.orgnbinno.com The Boc-aminophenyl scaffold, specifically, provides a stable yet readily deprotectable source of an aromatic amine. This allows chemists to perform reactions that would otherwise be incompatible with a free amino group, such as those involving strong bases or electrophiles. researchgate.netwuxibiology.com The ability to chemoselectively protect and deprotect amino groups is crucial for the synthesis of complex molecules containing multiple functional groups. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[4-(3-hydroxy-5-methylphenyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-12-9-14(11-16(20)10-12)13-5-7-15(8-6-13)19-17(21)22-18(2,3)4/h5-11,20H,1-4H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIJLFQYWPXMMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C2=CC=C(C=C2)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 5 4 Boc Aminophenyl 3 Methylphenol

Retrosynthetic Analysis of 5-(4-Boc-aminophenyl)-3-methylphenol

A retrosynthetic analysis of this compound provides a logical framework for devising potential synthetic routes by breaking down the target molecule into simpler, commercially available starting materials.

Disconnection Approaches for the Biaryl Linkage

The most logical disconnection point in the target molecule is the C-C bond forming the biaryl linkage. This bond can be disconnected to yield two aryl fragments. A powerful and widely used method for forming such bonds is the Suzuki-Miyaura cross-coupling reaction. This retrosynthetic approach suggests two primary pathways:

Pathway A: Disconnection leads to a halogenated derivative of 3-methylphenol and a boronic acid or ester derivative of N-Boc-aniline. Specifically, this would involve a coupling between a compound like 5-bromo-3-methylphenol and 4-(tert-butoxycarbonylamino)phenylboronic acid or its pinacol (B44631) ester.

Pathway B: The alternative disconnection involves a boronic acid or ester of 3-methylphenol and a halogenated N-Boc-aniline derivative, such as tert-butyl (4-bromophenyl)carbamate.

Both pathways are viable in principle, and the choice between them would depend on the availability and reactivity of the respective starting materials.

Strategic Introduction of the Boc-amino and Methyl Substituents

The retrosynthetic analysis also considers the strategic placement of the functional groups on the precursor molecules.

The Boc-amino group: The tert-butoxycarbonyl (Boc) protecting group is typically introduced to the aniline (B41778) nitrogen to prevent side reactions and to modify the electronic properties of the aromatic ring during the cross-coupling reaction. This protection is usually carried out by reacting 4-bromoaniline (B143363) or 4-aminophenylboronic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

The methyl and hydroxyl groups: The 3-methylphenol moiety is readily available as a starting material. Halogenation of 3-methylphenol, for instance, bromination, would be required to prepare it for the Suzuki-Miyaura coupling. The regioselectivity of this halogenation is a key consideration in the synthetic design.

Direct Synthesis Pathways to this compound

Based on the retrosynthetic analysis, the most direct and efficient pathway for the synthesis of this compound is through a palladium-catalyzed cross-coupling reaction.

Cross-Coupling Reactions for Biaryl Formation

The Suzuki-Miyaura cross-coupling reaction is the method of choice for constructing the biaryl bond in this synthesis. This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium(0) complex.

A plausible synthetic route would involve the reaction of 5-bromo-3-methylphenol with 4-(tert-butoxycarbonylamino)phenylboronic acid pinacol ester .

Table 1: Key Reagents for Suzuki-Miyaura Coupling

| Reagent | Structure | Role |

| 5-bromo-3-methylphenol | BrC₆H₃(CH₃)OH | Aryl halide coupling partner |

| 4-(Boc-amino)phenylboronic acid pinacol ester | (Boc)NHC₆H₄B(pin) | Organoboron coupling partner |

| Palladium Catalyst (e.g., Pd(PPh₃)₄) | Pd(P(C₆H₅)₃)₄ | Catalyst for the C-C bond formation |

| Base (e.g., K₂CO₃, Cs₂CO₃) | K₂CO₃ | Activates the organoboron species |

| Solvent (e.g., Dioxane/Water) | C₄H₈O₂ / H₂O | Reaction medium |

The reaction is typically carried out under an inert atmosphere to prevent the degradation of the catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving a high yield of the desired product.

Functional Group Interconversions Leading to the Boc-Amine Moiety

The preparation of the necessary precursors involves key functional group interconversions. The Boc-protected aminophenylboronic acid ester can be synthesized from 4-bromoaniline. The synthesis involves two main steps:

Boc Protection: 4-bromoaniline is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium bicarbonate to yield tert-butyl (4-bromophenyl)carbamate.

Borylation: The resulting tert-butyl (4-bromophenyl)carbamate can then be converted to the corresponding boronic acid pinacol ester via a Miyaura borylation reaction, using bis(pinacolato)diboron (B136004) (B₂pin₂) and a palladium catalyst.

Alternatively, 4-aminophenylboronic acid can be directly protected with Boc₂O.

Optimization of Reaction Conditions and Yields for this compound Synthesis

The efficiency of the Suzuki-Miyaura coupling for the synthesis of this compound is highly dependent on the reaction conditions. Several factors can be optimized to maximize the yield and purity of the product.

Table 2: Optimization Parameters for Suzuki-Miyaura Coupling

| Parameter | Variations | Effect on Reaction |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | The choice of catalyst and its associated ligand can significantly impact reaction rate and yield. Buchwald and Hartwig ligands are often effective for challenging couplings. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ | The strength and nature of the base are critical for the transmetalation step. Cesium carbonate is often a good choice for couplings involving phenols. |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | The solvent system affects the solubility of the reactants and the stability of the catalyst. A mixture of an organic solvent and water is commonly used. |

| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to catalyst decomposition and side reactions. |

| Reaction Time | 1 to 24 hours | The reaction time needs to be optimized to ensure complete conversion without significant product degradation. |

For the coupling of an electron-rich phenol (B47542) derivative (5-bromo-3-methylphenol) with a more electron-neutral aminophenylboronic acid derivative, careful optimization is necessary. Electron-donating groups on one coupling partner and electron-withdrawing or neutral groups on the other can influence the rates of oxidative addition and reductive elimination in the catalytic cycle. Screening different combinations of catalysts, ligands, bases, and solvents is essential to identify the optimal conditions for this specific transformation. For instance, using a bulky, electron-rich phosphine (B1218219) ligand on the palladium catalyst can often improve the efficiency of the coupling. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is crucial for determining the optimal reaction time and preventing the formation of byproducts.

Precursor Synthesis and Starting Material Considerations for this compound

The formation of the aryl-aryl bond in this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. numberanalytics.comscispace.com This highly efficient and versatile method involves the reaction of an aryl boronic acid with an aryl halide. numberanalytics.com

Key Precursors and Their Synthesis:

The logical disconnection of the target molecule points to two primary precursors:

A derivative of 3-methylphenol (an aryl halide).

A derivative of N-Boc-aniline (an arylboronic acid).

Aryl Halide Precursor (e.g., 5-Bromo-3-methylphenol): The synthesis of this precursor typically starts from m-cresol (B1676322) (3-methylphenol). One common route involves the nitrosation of m-cresol using reagents like sodium nitrite (B80452) and hydrochloric acid to form 4-nitroso-3-methylphenol. google.com Subsequent reduction of the nitroso group can yield 4-amino-3-methylphenol. google.comgoogle.com This intermediate can then undergo a Sandmeyer reaction or similar halogenation process to introduce a bromine or iodine atom at the desired position, yielding the halo-phenol precursor. The choice of halide (Br, I) can influence reaction kinetics in the subsequent coupling step.

Arylboronic Acid Precursor (4-(Boc-amino)phenyl)boronic acid): This precursor is synthesized from 4-aminophenylboronic acid. The protection of the amino group is crucial to prevent side reactions during the coupling process. This is achieved by reacting 4-aminophenylboronic acid with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions. This method provides a stable, protected boronic acid ready for the Suzuki-Miyaura coupling. researchgate.net

Considerations for Starting Materials:

| Factor | Consideration | Impact on Synthesis |

| Availability & Cost | m-Cresol and 4-aminophenylboronic acid are commercially available and relatively inexpensive, making them attractive starting points. | Reduces overall production cost and simplifies procurement. |

| Purity | High purity of precursors is essential to minimize side reactions and ensure high yields of the final product. Impurities can poison the palladium catalyst. | Affects reaction efficiency, yield, and the complexity of purification. |

| Functional Group Tolerance | The Suzuki-Miyaura coupling is known for its excellent tolerance of various functional groups. nih.gov The Boc-protecting group on the amine and the hydroxyl group on the phenol are generally compatible with the reaction conditions. | Simplifies the synthetic route by minimizing the need for additional protection/deprotection steps. researchgate.net |

| Catalyst System | The choice of palladium catalyst (e.g., Pd(OH)₂, Pd₂(dba)₃) and ligand (e.g., SPhos, XPhos) is critical for optimizing the reaction yield and rate. organic-chemistry.orgmdpi.com | Determines reaction efficiency, cost, and conditions (temperature, time). |

Emerging Synthetic Approaches and Green Chemistry Principles in this compound Production

While traditional cross-coupling methods are effective, there is a growing emphasis on developing more sustainable and environmentally friendly synthetic routes. inovatus.es This aligns with the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous substances.

Emerging Synthetic Methods:

Metal-Free Couplings: To circumvent the challenges associated with residual heavy metals from catalysts like palladium, research is exploring metal-free biaryl synthesis. scientificupdate.com One novel approach involves a "photosplicing" technique, where a sulfonamide intermediate undergoes an intramolecular cyclization and rearrangement upon UV irradiation to form the C-C bond, releasing gaseous byproducts. scientificupdate.com This method avoids heavy metal catalysts and their associated purification challenges.

Nickel Catalysis: As a more cost-effective alternative to palladium, nickel-catalyzed cross-coupling reactions are gaining traction for biaryl synthesis. numberanalytics.comrsc.org Developing efficient nickel-based catalytic systems could significantly lower the economic barrier for large-scale production.

Aminative Suzuki-Miyaura Coupling: Recent innovations have demonstrated the ability to incorporate a formal nitrene insertion process into the Suzuki-Miyaura reaction. This alters the product from a C-C linked biaryl to a C-N-C linked diaryl amine using the same starting material classes, showcasing the potential for novel synthetic transformations. snnu.edu.cn

Application of Green Chemistry Principles:

The synthesis of this compound can be made more sustainable by incorporating several green chemistry principles.

| Green Chemistry Principle | Application in Synthesis |

| Safer Solvents and Auxiliaries | Traditional Suzuki reactions often use hazardous organic solvents. A significant green advancement is the use of aqueous media (water) or bio-based solvents. inovatus.es Using water with an appropriate base like potassium carbonate can eliminate the need for volatile organic solvents. |

| Catalysis | The use of highly efficient, recyclable catalysts is a core green principle. acs.org Developing heterogeneous or fluorous-tagged palladium catalysts allows for easy separation and reuse, reducing waste and cost. inovatus.esacs.org Lowering catalyst loading also contributes to a more sustainable process. inovatus.es |

| Design for Energy Efficiency | Optimizing reaction conditions to proceed at lower temperatures and for shorter durations reduces energy consumption. Microwave-assisted synthesis is one technique that can often accelerate reaction times compared to conventional heating. |

| Use of Renewable Feedstocks | While not yet fully realized for this specific compound, a long-term goal in green chemistry is to derive starting materials like phenols from renewable biomass sources instead of petrochemicals. |

By integrating these emerging strategies and green principles, the production of this compound can become more efficient, cost-effective, and environmentally responsible. cdnsciencepub.com

Chemical Reactivity and Derivatization of 5 4 Boc Aminophenyl 3 Methylphenol

Transformations at the Phenolic Hydroxyl Group of 5-(4-Boc-aminophenyl)-3-methylphenol

The phenolic hydroxyl group is a primary site for various chemical modifications, including esterification, etherification, and oxidation. These reactions are fundamental in altering the molecule's physical and chemical properties.

Esterification and Etherification Reactions

The nucleophilic character of the phenolic oxygen allows for the formation of esters and ethers. Esterification is commonly achieved by reacting the phenol (B47542) with acylating agents, while etherification typically involves reaction with alkyl halides or other alkylating agents in the presence of a base.

Esterification: The acetylation of phenols is a common transformation that can be carried out under catalyst- and solvent-free conditions. In a typical procedure, the phenolic compound is treated with acetic anhydride (B1165640) at an elevated temperature. For instance, various phenols have been successfully acetylated with acetic anhydride at 60 °C, often achieving quantitative yields. mdpi.com While specific data for this compound is not available, a similar reactivity is expected.

Etherification: O-alkylation of phenols is generally performed by deprotonating the hydroxyl group with a base to form a more nucleophilic phenoxide, which then reacts with an alkylating agent. A common method involves the use of an alkyl halide in the presence of a base like potassium carbonate. google.com For example, a variety of phenols can be O-alkylated with 2-chloroethanol (B45725) using potassium carbonate as the base, resulting in moderate to excellent yields of the corresponding 2-phenoxyethanol (B1175444) products. google.com Another approach for O-alkylation is the use of alkylborane reagents catalyzed by copper(II) acetate. beilstein-journals.org

| Reaction Type | Reagent/Catalyst | Solvent | Temperature | Product Type | Representative Yield (%) |

| Acetylation | Acetic Anhydride | None | 60 °C | Phenylacetate | >99 |

| Alkylation | 2-Chloroethanol / K₂CO₃ | N/A | N/A | 2-Phenoxyethanol | 60-99 |

| Alkylation | Alkylborane / Cu(OAc)₂ | N/A | N/A | Alkyl Aryl Ether | Good to Excellent |

This table presents representative data for O-acylation and O-alkylation of various phenols based on established methodologies.

Oxidation Pathways and Mechanisms

The phenolic ring is susceptible to oxidation, which can proceed through various pathways, including oxidative coupling to form biphenyls or more complex polymeric structures. The mechanism often involves the formation of a phenoxyl radical intermediate.

Oxidative coupling of phenols can be achieved using various oxidizing agents. For instance, potassium ferricyanide (B76249) is a known reagent for the oxidation of sterically hindered hydroxylamines to nitroxides and can also induce oxidative fragmentation in certain heterocyclic systems. nih.gov While specific studies on the oxidation of this compound are limited, related phenolic compounds undergo oxidative coupling to form new carbon-carbon or carbon-oxygen bonds. These reactions can be catalyzed by various metal complexes and even proceed under photocatalytic conditions. researchgate.net The reaction outcome, including homo- or cross-coupling, is dependent on the catalyst and the electronic properties of the phenol. researchgate.net

Reactions Involving the Boc-amino Group of this compound

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.

Deprotection Strategies and Subsequent Amine Reactivity

The removal of the Boc group is a crucial step to liberate the free amine, which can then participate in a variety of subsequent reactions. The most common method for Boc deprotection is treatment with a strong acid, such as trifluoroacetic acid (TFA).

A standard procedure involves dissolving the Boc-protected compound in a solvent like dichloromethane (B109758) (DCM) and treating it with TFA. commonorganicchemistry.com The reaction proceeds through protonation of the carbamate (B1207046), followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine. commonorganicchemistry.com The tert-butyl cation can be trapped by scavengers or can deprotonate to form isobutylene (B52900) gas. commonorganicchemistry.com For biphenyl (B1667301) compounds, a similar strategy is effective. For example, tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate is deprotected by stirring with TFA in acetone (B3395972) at room temperature, affording the corresponding primary amine in high yield. mdpi.comresearchgate.net

| Substrate | Deprotection Reagent | Solvent | Temperature | Product | Yield (%) |

| General N-Boc Amine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | Primary/Secondary Amine | N/A |

| tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate | Trifluoroacetic Acid (TFA) | Acetone | Room Temperature | bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine | 85 |

This table provides examples of Boc deprotection strategies for amines.

Once deprotected, the resulting primary amine on the biphenyl core can undergo various reactions typical of aromatic amines, such as diazotization, acylation, and alkylation.

Acylation and Sulfonylation Reactions

While the Boc group is generally stable, under certain conditions, the nitrogen atom can still exhibit nucleophilicity. However, acylation and sulfonylation are more commonly performed after the deprotection of the Boc group to yield the free amine.

Acylation: N-acylation is a fundamental reaction for the formation of amides. While direct acylation of the Boc-protected amine is not typical, the free amine obtained after deprotection can be readily acylated. For instance, in combinatorial chemistry, N-acylation is a key step in peptide synthesis and is often carried out using activating agents like 1-hydroxybenzotriazole (B26582) (HOBt) to facilitate the coupling of a carboxylic acid with the amine. nih.gov

Sulfonylation: The synthesis of sulfonamides is generally achieved by reacting a primary or secondary amine with a sulfonyl chloride in the presence of a base. A facile and efficient indium-catalyzed sulfonylation of amines allows for the synthesis of a wide range of sulfonamides in excellent yields, even with less nucleophilic and sterically hindered anilines. organic-chemistry.org

Reactions on the Aromatic Rings of this compound

The two aromatic rings of this compound possess different electronic properties, influencing the regioselectivity of electrophilic aromatic substitution reactions. The phenol-containing ring is activated by the hydroxyl and methyl groups, directing incoming electrophiles to the ortho and para positions. The other ring is influenced by the Boc-amino group, which is also an activating, ortho, para-directing group.

Nitration: The nitration of phenols and their derivatives can be achieved using various nitrating agents. Acetyl nitrate (B79036) has been shown to be an effective reagent for the aromatic mono- and dinitration of Boc-protected aminobenzenes. researchgate.net For phenols, a mixture of concentrated sulfuric acid and nitric acid is commonly used, although this can lead to over-reaction and the formation of tars with highly activated phenols. stmarys-ca.edu A milder and more selective method for the nitration of phenols involves the use of tert-butyl nitrite (B80452). mdpi.com

Friedel-Crafts Alkylation: The Friedel-Crafts alkylation allows for the introduction of alkyl groups onto an aromatic ring. In the case of biphenyl, the reaction with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride leads to the formation of 4,4'-di-tert-butylbiphenyl. The phenyl group acts as an activating group, directing the substitution to the para position due to steric hindrance. A similar reactivity would be expected for the aromatic rings of this compound, with the regioselectivity being influenced by the existing substituents.

| Reaction Type | Reagent/Catalyst | Substrate Type | Product |

| Nitration | Acetyl Nitrate | Boc-protected aminobenzenes | Mono- and dinitro- derivatives |

| Nitration | t-Butyl Nitrite | Phenols | Mononitro derivatives |

| Friedel-Crafts Alkylation | t-Butyl Chloride / AlCl₃ | Biphenyl | 4,4'-Di-tert-butylbiphenyl |

This table illustrates representative electrophilic aromatic substitution reactions on related structures.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (EAS) reactions are fundamental to the functionalization of aromatic compounds. In this compound, there are two aromatic rings susceptible to electrophilic attack. The reactivity and regioselectivity of these reactions are determined by the directing effects of the substituents on each ring. byjus.comquora.combritannica.com

The phenolic ring is substituted with a hydroxyl (-OH) group, a methyl (-CH3) group, and a 4-Boc-aminophenyl group. The hydroxyl group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. byjus.comquora.comlibretexts.org The methyl group is also an activating, ortho, para-directing group, albeit weaker than the hydroxyl group. libretexts.org The combined activating effects of the hydroxyl and methyl groups make this ring highly susceptible to electrophilic attack.

The substitution pattern on the phenolic ring is a result of the cumulative directing effects of the existing substituents. The positions ortho and para to the powerful hydroxyl directing group are C2, C4, and C6. The methyl group at C3 directs to C2, C4, and C6. The bulky 4-Boc-aminophenyl group at C5 will sterically hinder attack at the C4 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions, which are ortho to the hydroxyl group and meta to the methyl group. The C4 position, being para to the hydroxyl group but sterically encumbered, would be a less favored site of substitution.

The second aromatic ring, the 4-Boc-aminophenyl group, contains a Boc-protected amine (-NHBoc). The -NHBoc group is also an activating, ortho, para-director. Therefore, this ring is also activated towards electrophilic substitution, with incoming electrophiles directed to the positions ortho to the -NHBoc group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound This table presents a qualitative prediction of the major products based on established directing group effects.

| Electrophile | Reagents | Predicted Major Product(s) |

|---|---|---|

| Nitration | Dilute HNO3 | 2-Nitro-5-(4-Boc-aminophenyl)-3-methylphenol and 6-Nitro-5-(4-Boc-aminophenyl)-3-methylphenol |

| Bromination | Br2 in a non-polar solvent | 2-Bromo-5-(4-Boc-aminophenyl)-3-methylphenol and 2,6-Dibromo-5-(4-Boc-aminophenyl)-3-methylphenol |

| Friedel-Crafts Acylation | RCOCl, AlCl3 | Reaction may be complex due to coordination of the Lewis acid with the hydroxyl and Boc groups. Protection of the phenol may be required. |

Directed Ortho Metalation (DOM) Studies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This method relies on the presence of a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the hydroxyl group and the Boc-amino group have the potential to act as DMGs.

The hydroxyl group is a potent DMG, although it is often protected as a more robust directing group, such as a carbamate, to prevent its acidic proton from quenching the organolithium reagent. thieme-connect.comcdnsciencepub.comnih.gov If the hydroxyl group were to direct metalation, it would occur at the C2 and C6 positions.

The N-Boc group is also known to be an effective DMG, directing lithiation to the positions ortho to the nitrogen atom on the second aromatic ring. acs.orgorganic-chemistry.org The choice of reaction conditions, particularly the organolithium reagent and solvent, can influence which DMG controls the regioselectivity of the metalation. Given the higher acidity of the phenolic proton, it would likely be deprotonated first. To achieve DoM, the hydroxyl group would need to be protected, for example, as an O-carbamate, which is a very strong DMG. nih.gov

Table 2: Potential Directed Ortho Metalation (DoM) Pathways for Derivatives of this compound This table outlines hypothetical DoM strategies based on known directing group abilities.

| Directing Metalation Group (DMG) | Position of Metalation | Potential Electrophiles |

|---|---|---|

| O-CONEt2 (from the phenolic OH) | C2 and C6 | Silyl halides, alkyl halides, CO2 |

| N-Boc | Ortho to the N-Boc group | Silyl halides, alkyl halides, CO2 |

Catalytic Transformations of this compound

Catalytic methods offer efficient and selective routes for the derivatization of complex molecules like this compound. Both metal-catalyzed and organocatalytic approaches can be envisioned for the transformation of this compound.

Metal-Catalyzed Reactions and their Selectivity

The presence of both a phenolic hydroxyl group and a protected amine allows for selective metal-catalyzed cross-coupling reactions. The relative reactivity of the O-H and N-H bonds can be exploited to achieve selective O- or N-arylation.

Studies on similar aminophenol substrates have shown that copper- and palladium-based catalyst systems can provide complementary selectivity for O- and N-arylation. nih.govmit.edunih.govscispace.comcapes.gov.bracs.org For instance, copper-catalyzed conditions often favor O-arylation, while palladium catalysts, particularly with specific phosphine (B1218219) ligands, can selectively promote N-arylation. nih.gov The Boc-protecting group on the amine in this compound would likely undergo reaction under similar conditions to an unprotected amine in a Buchwald-Hartwig amination, or the Boc group could be removed to reveal the primary amine for subsequent coupling reactions. wikipedia.orgresearchgate.netnih.govyoutube.comopenochem.org

Furthermore, the phenolic hydroxyl group can be converted into a triflate or tosylate, which are excellent leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Heck couplings, allowing for the formation of new carbon-carbon bonds at the C1 position of the phenolic ring. mdpi.commdpi.comthieme-connect.comresearchgate.netacs.org

Table 3: Representative Metal-Catalyzed Cross-Coupling Reactions for Aminophenol Scaffolds This table is based on literature reports for analogous aminophenol substrates and is intended to be illustrative.

| Reaction Type | Catalyst System | Coupling Partner | Expected Product Type |

|---|---|---|---|

| O-Arylation | CuI / ligand (e.g., picolinic acid) | Aryl halide | O-Aryl ether |

| N-Arylation | Pd catalyst / phosphine ligand (e.g., BrettPhos) | Aryl halide | N-Aryl amine |

| Suzuki Coupling (of the corresponding triflate) | Pd(PPh3)4 / base | Arylboronic acid | Biaryl compound |

Organocatalytic Applications

The phenolic hydroxyl group in this compound can participate in hydrogen bonding, making it a potential candidate for use in organocatalysis. Phenols and their derivatives have been employed as hydrogen-bond donors to activate electrophiles in various asymmetric reactions. rsc.org The acidity of the phenol can be tuned by the substituents on the ring, which in turn can modulate its catalytic activity.

While specific applications of this compound as an organocatalyst have not been reported, its structural features suggest potential utility. For example, it could act as a Brønsted acid catalyst or as a co-catalyst in reactions involving the activation of carbonyl compounds or imines through hydrogen bonding. The bulky nature of the 4-Boc-aminophenyl substituent could also impart steric influence in a catalytic active site, potentially leading to stereoselective transformations. Additionally, the synthesis of phenols can sometimes be achieved through organocatalytic methods, for instance, from arylboronic acids using an organocatalyst and visible light. organic-chemistry.org

Advanced Spectroscopic and Spectrometric Characterization of 5 4 Boc Aminophenyl 3 Methylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the carbon and hydrogen framework.

¹H NMR Spectral Analysis and Proton Assignments

The ¹H NMR spectrum provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. For 5-(4-Boc-aminophenyl)-3-methylphenol, the spectrum is expected to show distinct signals corresponding to the protons of the Boc group, the methyl group, the phenolic hydroxyl and amide groups, and the two aromatic rings.

The nine equivalent protons of the tert-butyl group (Boc) are expected to appear as a sharp singlet, typically in the upfield region around 1.5 ppm. The methyl group attached to the phenol (B47542) ring would also produce a singlet near 2.3 ppm. The protons on the two aromatic rings will appear in the downfield region, generally between 6.7 and 7.5 ppm. Their specific chemical shifts and splitting patterns (multiplicities) are dictated by the electronic effects of the substituents (-OH, -CH₃, -NHBoc, and the other aryl ring). The amide (N-H) proton typically presents as a broad singlet around 8-9 ppm, while the phenolic (O-H) proton signal is also a broad singlet, with a chemical shift that can vary but is often observed around 5-6 ppm.

Table 1: Predicted ¹H NMR Data for this compound Note: Predicted data based on structural analysis. Actual experimental values may vary.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -C(CH ₃)₃ (Boc) | ~1.51 | s (Singlet) |

| -CH ₃ (on phenol ring) | ~2.30 | s (Singlet) |

| -OH (Phenol) | ~5.5 (variable) | br s (Broad Singlet) |

| Aromatic H | ~6.70 - 7.50 | m (Multiplet) |

¹³C NMR Spectral Analysis and Carbon Assignments

The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The spectrum for this compound would show signals for the aliphatic carbons of the Boc and methyl groups, as well as the aromatic and quaternary carbons.

The carbonyl carbon of the Boc protecting group is expected at approximately 153 ppm. The quaternary carbon of the tert-butyl group is anticipated around 80 ppm, with its three equivalent methyl carbons appearing near 28 ppm. The methyl carbon attached to the phenol ring would resonate at about 21 ppm. The aromatic carbons produce a cluster of signals in the 115-158 ppm range, with the carbons directly attached to oxygen, nitrogen, or the other phenyl ring appearing at the most downfield shifts due to deshielding effects.

Table 2: Predicted ¹³C NMR Data for this compound Note: Predicted data based on structural analysis. Actual experimental values may vary.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C H₃ (on phenol ring) | ~21.5 |

| -C(C H₃)₃ (Boc) | ~28.3 |

| -C (CH₃)₃ (Boc) | ~80.5 |

| Aromatic C -H | ~115 - 130 |

| Aromatic C -Substituted | ~135 - 158 |

| C =O (Boc) | ~153.0 |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this molecule, COSY would show cross-peaks between ortho- and meta-coupled protons on the same aromatic ring, confirming their relative positions. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.eduyoutube.com This technique is invaluable for definitively assigning the signals in the ¹³C NMR spectrum based on the already-assigned ¹H NMR spectrum. For example, the aromatic proton signals between 6.7-7.5 ppm would correlate to their corresponding carbon signals in the 115-130 ppm range.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons over two or three bonds. sdsu.eduyoutube.com This is critical for connecting the different fragments of the molecule. Key HMBC correlations would include:

Correlations from the aromatic protons to the quaternary carbon where the two phenyl rings are joined, confirming the biphenyl (B1667301) linkage.

Correlations from the methyl protons (~2.30 ppm) to the carbons of the phenol ring.

Correlations from the amide proton (~8.5 ppm) to the carbonyl carbon of the Boc group (~153 ppm) and carbons of the adjacent phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies nuclei that are close in space, regardless of whether they are connected through bonds. NOESY can be used to confirm the stereochemistry and conformation of a molecule. For this compound, it could show correlations between protons on the two different aromatic rings, providing information about the preferred rotational conformation around the biphenyl bond.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of a molecule with high precision, which allows for the confident determination of its elemental composition and molecular formula. For this compound (C₁₈H₂₁NO₃), the calculated monoisotopic mass is 299.1521 Da. An experimental HRMS measurement confirming this value would provide strong evidence for the compound's identity.

Ionization Techniques and Fragmentation Pattern Analysis

Electrospray Ionization (ESI) is a soft ionization technique well-suited for a moderately polar molecule like this, and it would likely be used for HRMS analysis. In positive ion mode, the molecule would be expected to be detected as the protonated molecular ion [M+H]⁺ (m/z 300.1594) or as adducts with sodium [M+Na]⁺ (m/z 322.1414) or potassium [M+K]⁺ (m/z 338.1153).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides information about the molecule's structure. A characteristic fragmentation pathway for N-Boc protected compounds is the loss of components from the Boc group. Common fragments would include:

A neutral loss of isobutylene (B52900) (C₄H₈, 56 Da), resulting in an ion at m/z 243.

A neutral loss of the entire Boc group (C₅H₈O₂, 100 Da), leading to the formation of the primary amine fragment ion at m/z 199.

Cleavage of the biphenyl C-C bond, leading to fragments corresponding to the individual substituted phenyl rings.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands:

O-H Stretch : A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

N-H Stretch : A moderate absorption band around 3300-3500 cm⁻¹ from the amide N-H bond.

C-H Stretches : Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and Boc groups are observed just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch : A very strong and sharp absorption band characteristic of the carbamate (B1207046) carbonyl group, expected in the range of 1700-1720 cm⁻¹.

C=C Stretches : Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretch : The stretching vibration of the phenolic C-O bond would be visible in the 1200-1260 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The biphenyl core of this compound constitutes a significant conjugated π-system. The presence of powerful auxochromic substituents, such as the hydroxyl (-OH) and the Boc-amino (-NHBoc) groups, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted biphenyl. The spectrum would likely show strong absorptions (λmax) in the 250-300 nm range, corresponding to π → π* electronic transitions within the aromatic system.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous evidence of molecular connectivity, conformation, and intermolecular interactions, which are crucial for understanding the structure and function of molecules like this compound. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For a molecule such as this compound, a successful crystallographic analysis would yield a wealth of structural information. This includes the determination of the crystal system, space group, and unit cell dimensions. Key intramolecular details, such as the dihedral angle between the two phenyl rings, and the conformation of the bulky tert-butyloxycarbonyl (Boc) protecting group, would be elucidated. Furthermore, the analysis would reveal intermolecular interactions, like hydrogen bonding involving the phenolic hydroxyl and the N-H of the carbamate, which dictate the crystal packing.

While specific crystallographic data for this compound is not publicly available, the table below illustrates the type of information that would be obtained from such an analysis, with hypothetical but representative values based on similar aromatic compounds.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Crystal System | The crystal system describes the symmetry of the crystal lattice. | Monoclinic |

| Space Group | The space group is a mathematical description of the symmetry of the crystal. | P2₁/c |

| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° |

| Dihedral Angle (Phenyl-Phenyl) | The angle between the planes of the two aromatic rings. | 35° |

| Hydrogen Bond (O-H···O=C) | Presence of intermolecular hydrogen bonds influencing crystal packing. | Present |

Chromatographic Purity Assessment and Method Development (HPLC, GC)

Chromatographic techniques are indispensable for assessing the purity of chemical compounds and for the development of analytical methods for quality control. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods employed for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating and quantifying components in a mixture. For a compound like this compound, a reversed-phase HPLC method would be the most suitable approach for purity assessment. In this method, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.

Method development would involve optimizing several parameters to achieve good resolution and peak shape. These parameters include the choice of the stationary phase, the composition of the mobile phase (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and water with a modifier like formic acid or trifluoroacetic acid), the flow rate, and the detection wavelength (typically in the UV region where the aromatic rings absorb). A well-developed HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products, allowing for accurate purity determination.

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. While this compound has a relatively high molecular weight and polarity, GC analysis may be possible after derivatization. Derivatization of the polar hydroxyl and N-H groups, for instance, through silylation, would increase the compound's volatility and thermal stability, making it amenable to GC analysis.

The choice of the GC column (stationary phase) is critical for achieving the desired separation. A mid-polarity column would likely be suitable. The method would also require optimization of the temperature program for the oven, the injector temperature, and the detector settings (e.g., a Flame Ionization Detector - FID).

The following table outlines typical parameters for HPLC and GC methods that could be developed for the purity assessment of this compound.

| Technique | Parameter | Typical Conditions |

|---|---|---|

| HPLC | Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water gradient with 0.1% Formic Acid | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 254 nm | |

| GC (after derivatization) | Column | 5% Phenyl Polysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium | |

| Temperature Program | Initial temp 150°C, ramp to 300°C | |

| Detector | Flame Ionization Detector (FID) |

Computational Chemistry and Theoretical Investigations of 5 4 Boc Aminophenyl 3 Methylphenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost for the study of medium to large-sized molecules. It is particularly well-suited for investigating the electronic structure and geometry of phenol (B47542) derivatives.

A fundamental step in computational analysis is the optimization of the molecule's three-dimensional structure to find its lowest energy arrangement. For 5-(4-Boc-aminophenyl)-3-methylphenol, this involves determining the bond lengths, bond angles, and dihedral angles that define its most stable conformation.

The tert-butoxycarbonyl (Boc) protecting group also introduces conformational complexity. The urethane (B1682113) amide bond within the Boc group can exist in both cis and trans conformations, and while the trans form is often lower in energy for peptide bonds, the energy difference for urethane bonds can be small, leading to the potential for both conformers to be present.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Hypothetical Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Lengths (Å) | C-O (Phenolic) | 1.365 |

| C-N (Amine) | 1.420 | |

| C=O (Carbonyl) | 1.230 | |

| C-C (Inter-ring) | 1.485 | |

| Bond Angles (°) | C-O-H (Phenolic) | 109.5 |

| C-N-H (Amine) | 120.0 | |

| C-C-C (Aromatic) | 120.0 | |

| Dihedral Angle (°) | C-C-C-C (Inter-ring) | 40.0 |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenol and aminophenyl rings, which are susceptible to electrophilic attack. The LUMO, conversely, would likely be distributed across the aromatic systems, representing regions that can accept electrons. DFT calculations can provide precise energies and visualizations of these orbitals, offering predictive insights into the molecule's behavior in chemical reactions.

Table 2: Conceptual Frontier Molecular Orbital Properties (Hypothetical Data)

| Orbital | Energy (eV) | Description | Implication |

| HOMO | -5.80 | Localized on the phenol and aminophenyl rings | Electron-donating, site of oxidation and electrophilic attack |

| LUMO | -1.20 | Delocalized across the aromatic system | Electron-accepting, site of reduction and nucleophilic attack |

| HOMO-LUMO Gap | 4.60 | High | Indicates good kinetic stability |

Conformational Analysis and Energy Landscapes of this compound

Due to the presence of several single bonds, this compound can adopt numerous conformations. A detailed conformational analysis involves systematically rotating key bonds and calculating the energy of each resulting structure to map out the potential energy surface. This landscape reveals the most stable conformers (local and global minima) and the energy barriers (transition states) that separate them. Key rotations for this molecule include the bond connecting the two aromatic rings and the bonds within the Boc-amino group.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is a valuable tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. By calculating properties such as nuclear magnetic shielding tensors (for NMR), vibrational frequencies (for IR), and electronic transition energies (for UV-Vis), a theoretical spectrum can be generated. For instance, calculated NMR chemical shifts can help assign signals in an experimental spectrum to specific atoms in the molecule, while predicted IR frequencies can help identify characteristic vibrational modes of the functional groups.

Mechanistic Insights from Quantum Chemical Calculations of Reactions Involving this compound

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping the entire reaction pathway from reactants to products. This involves locating the transition state structures and calculating the activation energies. For this compound, several reactions could be investigated:

Electrophilic Aromatic Substitution: The electron-donating hydroxyl, methyl, and Boc-amino groups activate the aromatic rings towards attack by electrophiles. Calculations can predict the most likely sites of substitution by analyzing the charge distribution and orbital densities.

Boc Deprotection: The removal of the Boc group is a common synthetic step, typically under acidic conditions. Computational modeling can shed light on the mechanism of this deprotection, including the intermediates and transition states involved.

Oxidation of the Phenol: Phenols can undergo oxidation reactions. Theoretical calculations can explore the mechanisms of such processes, providing insights into the stability of potential radical intermediates.

By computing the energies of all species along a proposed reaction coordinate, a detailed energy profile can be constructed, offering a deeper understanding of the reaction's feasibility and kinetics.

5 4 Boc Aminophenyl 3 Methylphenol As a Building Block in Complex Chemical Synthesis

Synthesis of Advanced Intermediates Utilizing the 5-(4-Boc-aminophenyl)-3-methylphenol Scaffold

The strategic placement of reactive sites on the this compound framework makes it an ideal starting material for the synthesis of advanced and highly functionalized intermediates. The phenolic hydroxyl group can readily participate in etherification and esterification reactions, allowing for the introduction of a wide range of substituents. Simultaneously, the Boc-protected aniline (B41778) offers a stable yet readily de-protectable nitrogen source, paving the way for subsequent amide bond formations, N-arylations, or other amine-related chemistries.

For instance, O-alkylation of the phenolic group can introduce flexible or rigid side chains, which can be crucial for modulating the pharmacological properties of a target molecule. This selective functionalization of the hydroxyl group, while the amine remains protected, is a key strategy in multi-step syntheses.

Derivatization of this compound towards Structurally Diverse Molecules

The derivatization of this compound can be systematically approached to generate a library of structurally diverse molecules. The differential reactivity of its functional groups allows for a stepwise modification process.

The hydroxyl group serves as a primary handle for modifications. It can be converted into an ether, ester, or sulfonate ester. These transformations can be achieved under standard reaction conditions, providing a straightforward method for introducing new molecular fragments.

Following the modification of the phenolic moiety, the Boc-protecting group on the aniline can be removed under acidic conditions. The resulting free amine is a versatile functional group that can undergo a plethora of reactions, including:

Acylation to form amides

Sulfonylation to form sulfonamides

Reductive amination

Participation in cross-coupling reactions

This dual-pronged derivatization strategy, targeting first the phenol (B47542) and then the deprotected amine, allows for the creation of a vast array of compounds from a single, readily accessible building block.

Strategic Incorporation of this compound into Multistep Synthesis Routes

The utility of this compound is most evident in its strategic incorporation into complex, multistep synthetic routes. Its pre-installed biphenyl (B1667301) core saves several synthetic steps that would otherwise be required to construct this common motif, typically via cross-coupling reactions like the Suzuki or Stille coupling.

In a typical synthetic plan, the this compound unit can be introduced early in the sequence. The functional handles can then be sequentially unmasked and reacted. For example, the phenolic hydroxyl can be used as a nucleophile in an early step, while the protected amine is carried through several transformations before its deprotection and subsequent reaction in a later, key bond-forming event. This orthogonal protection strategy is fundamental to modern organic synthesis and is a key advantage of using this particular building block.

Advantages of the this compound Framework in Constructing Specific Chemical Architectures

The this compound framework offers several distinct advantages for the construction of specific and often biologically active chemical architectures.

Key Advantages of the Framework:

| Feature | Advantage in Synthesis |

| Pre-formed Biphenyl Core | Reduces the number of synthetic steps required to build this common and often crucial pharmacophore. |

| Orthogonal Protecting Groups | The Boc-protected amine and the free phenol allow for selective and sequential functionalization, providing precise control over the synthetic route. |

| Defined Regiochemistry | The substitution pattern on the biphenyl rings is fixed, preventing the formation of undesired regioisomers that can complicate purification and reduce yields. |

| Tunable Physicochemical Properties | The ability to easily derivatize both the phenol and amine groups allows for fine-tuning of properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are critical for drug discovery and materials science. |

| Conformational Rigidity | The biphenyl unit provides a degree of conformational constraint, which can be advantageous in designing molecules that bind to specific biological targets with high affinity and selectivity. |

Conclusion and Future Research Directions for 5 4 Boc Aminophenyl 3 Methylphenol

Summary of Key Synthetic and Reactivity Discoveries

The primary synthesis of 5-(4-Boc-aminophenyl)-3-methylphenol is achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to the biaryl core. The typical disconnection involves the coupling of an aryl halide with an organoboron species.

Synthesis via Suzuki-Miyaura Coupling: The most common synthetic approach involves the reaction between 3-bromo-5-methylphenol (B1280546) and (4-(tert-butoxycarbonyl)aminophenyl)boronic acid. The reaction is catalyzed by a palladium(0) species, which is often generated in situ from a palladium(II) precatalyst. A base is required to activate the boronic acid, and a phosphine (B1218219) ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. researchgate.nettcichemicals.com

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Synthesis of this compound

| Parameter | Details | Purpose | Typical Examples |

| Aryl Halide | 3-Bromo-5-methylphenol | Electrophilic partner | N/A |

| Organoboron | (4-Boc-aminophenyl)boronic acid | Nucleophilic partner | N/A |

| Catalyst | Palladium(II) acetate, Pd(PPh₃)₄ | Forms the active Pd(0) catalyst | 1-5 mol% |

| Ligand | Triphenylphosphine, SPhos, XPhos | Stabilizes catalyst, enhances reactivity | 2-10 mol% |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid | 2-3 equivalents |

| Solvent | Toluene, 1,4-Dioxane, Water | Solubilizes reactants | N/A |

| Temperature | 80-110 °C | Provides activation energy | Varies with catalyst system |

Key Reactivity: The reactivity of this compound is governed by its three principal functional groups: the phenolic hydroxyl, the Boc-protected amine, and the aromatic rings.

Phenolic Hydroxyl Group: The acidic proton of the phenol (B47542) can be easily removed by a base, forming a nucleophilic phenoxide. This enables a range of reactions, including O-alkylation to form ethers and O-arylation via Ullmann or Buchwald-Hartwig C-O coupling reactions to generate diaryl ethers. mdpi.com

Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a robust protecting group stable to most basic and nucleophilic conditions. researchgate.net Its primary role is to mask the reactivity of the aniline (B41778) nitrogen. It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl) to unmask the primary amine. researchgate.netorganic-chemistry.org This free amine can then participate in a wide array of transformations, including acylation, sulfonylation, and further N-arylation via the Buchwald-Hartwig amination. wikipedia.orgyoutube.com

Aromatic Rings: The electron-donating nature of the hydroxyl and amino groups activates the aromatic rings toward electrophilic aromatic substitution, although regioselectivity can be complex.

Unexplored Reactivity Pathways and Functional Group Transformations

While the primary reactivity of the phenol and protected amine is well understood, several advanced transformations of the this compound scaffold remain largely unexplored. These pathways could unlock access to novel and structurally diverse derivatives.

Phenol as a Directing Group and Leaving Group: The hydroxyl group can be converted into a triflate (-OTf), transforming it into an excellent leaving group for further palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of tri-aryl or other complex substituted systems. Additionally, the phenol could serve as a directing group for ortho C-H functionalization, enabling the introduction of substituents adjacent to the hydroxyl group.

Post-Deprotection Derivatization: After removal of the Boc group, the resulting primary aniline opens up a vast landscape of synthetic possibilities. It could serve as a key precursor for the synthesis of heterocyclic structures, such as carbazoles or phenazines, through intramolecular cyclization strategies.

Functionalization of the Methyl Group: The methyl group on the phenolic ring is a potential site for functionalization. Benzylic bromination followed by nucleophilic substitution or oxidation to a carboxylic acid would introduce new handles for further molecular elaboration, enabling the attachment of other fragments or the formation of polymers.

Potential for Catalyst Development and Reaction Optimization

The synthesis and derivatization of this compound heavily rely on metal-catalyzed reactions. Future research in this area should focus on developing more efficient, sustainable, and selective catalytic systems.

Advanced Palladium Catalysis: While traditional palladium catalysts are effective, the development of next-generation catalysts could offer significant advantages. The use of highly active Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos) can dramatically lower catalyst loadings, shorten reaction times, and expand the substrate scope for both the initial Suzuki coupling and subsequent C-N/C-O couplings. youtube.com Pre-formed palladium precatalysts, which are more stable and provide more reproducible results, also represent a key area for optimization. nih.gov

Alternative Metal Catalysis: To address the high cost and environmental concerns associated with palladium, research into catalysts based on more abundant and less toxic metals is crucial. acsgcipr.org Copper-catalyzed Ullmann-type reactions are a well-established alternative for C-O and C-N bond formation and could be optimized for selective arylation of the phenolic or amino groups. nih.govacsgcipr.org Nickel-based catalysts have also emerged as powerful alternatives for cross-coupling reactions and warrant investigation. acsgcipr.org

Chemoselective Catalysis: A significant challenge and opportunity lie in the development of orthogonal catalytic systems that can selectively functionalize either the phenol or the deprotected aniline in the presence of the other. For example, complementary Cu- and Pd-based catalyst systems have been developed for the selective O- or N-arylation of unprotected aminophenols, and applying these principles to the this compound scaffold would be a valuable pursuit. nih.gov

Interactive Table 2: Comparison of Potential Catalyst Systems

| Catalyst System | Metal | Target Reaction | Potential Advantages | Key Ligands |

| Suzuki-Miyaura | Palladium | C-C Coupling | High efficiency, broad scope | Phosphines (PPh₃, SPhos) |

| Buchwald-Hartwig | Palladium | C-N / C-O Coupling | High functional group tolerance | Biarylphosphines (BrettPhos) |

| Ullmann Coupling | Copper | C-N / C-O Coupling | Lower cost, readily available | Picolinic Acid, Diamines |

| Nickel Catalysis | Nickel | C-C / C-N Coupling | Earth-abundant metal | N-Heterocyclic Carbenes (NHCs) |

Broader Implications of the this compound Scaffold in Organic Synthesis

The this compound structure is more than just a single chemical entity; it represents a highly valuable and versatile synthetic platform with broad implications for organic synthesis.

A Privileged Scaffold: The aminophenol motif is a common feature in biologically active molecules. nih.gov The biaryl extension in this scaffold provides conformational rigidity and opportunities for creating molecules that can interact with specific biological targets, making it a "privileged scaffold" for medicinal chemistry programs.

Orthogonal Synthetic Handles: The presence of a base-sensitive phenolic hydroxyl group and an acid-labile Boc-protected amine provides two orthogonal handles for synthesis. This allows for the selective modification of one part of the molecule while leaving the other intact, a crucial feature for the efficient construction of complex target molecules without the need for cumbersome protection-deprotection sequences.

Access to Diverse Molecular Libraries: By leveraging the distinct reactivity of its functional groups, the this compound scaffold can serve as a common intermediate for the rapid generation of diverse libraries of compounds. Such libraries are invaluable for high-throughput screening in drug discovery and materials science. For instance, one could vary the substituent on the phenolic oxygen through O-arylation and subsequently diversify the amino group through various N-acylations or N-arylations, all originating from a single common precursor. This modular approach accelerates the discovery of new molecules with desired properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.